

An In-Depth Technical Guide to the Chemical Properties of Ethyl 5-Aminopicolinate

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Compound of Interest

Compound Name: *Ethyl 5-aminopicolinate*

Cat. No.: *B046092*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-aminopicolinate is a substituted pyridine derivative that serves as a valuable building block in the synthesis of a wide range of biologically active molecules. Its bifunctional nature, possessing both a nucleophilic amino group and an ester functionality on a pyridine scaffold, makes it a versatile synthon in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, and analytical characterization of **Ethyl 5-aminopicolinate**, along with its applications in the development of therapeutic agents.

Core Chemical Properties

Ethyl 5-aminopicolinate is a solid at room temperature. A summary of its key chemical and physical properties is provided in the tables below.

Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂	[1] [2]
Molecular Weight	166.18 g/mol	[1] [2]
CAS Number	119830-47-6	[1] [2]
Appearance	Solid	[1]
Boiling Point	340.8 °C at 760 mmHg	[1]
Melting Point	56-58 °C (for Ethyl 6-aminopicolinate)	[3]
Purity	≥ 98%	[1]

Note: The melting point provided is for the isomeric compound Ethyl 6-aminopicolinate and should be considered an estimate for **Ethyl 5-aminopicolinate**.

Table 2: Calculated Physicochemical Properties

Property	Value	Source(s)
Density	1.2±0.1 g/cm ³	[3]
Flash Point	153.1±22.3 °C	[3]
Index of Refraction	1.559	[3]
Vapor Pressure	0.0±0.7 mmHg at 25°C	[3]

Solubility and Storage

Qualitative solubility information suggests that aminopicolines are generally soluble in polar organic solvents. While specific quantitative data for **Ethyl 5-aminopicolinate** is limited, solubility characteristics can be inferred from similar compounds.

Table 3: Estimated Solubility

Solvent	Solubility
Water	Sparingly soluble
Methanol	Soluble
Ethanol	Soluble
Dimethyl Sulfoxide (DMSO)	Soluble
Dichloromethane	Soluble
Ethyl Acetate	Soluble
Hexanes	Sparingly soluble

Storage and Stability:

For long-term storage, it is recommended to keep **Ethyl 5-aminopicolinate** in a tightly sealed container at 4°C, protected from light.[\[1\]](#) Alternatively, it can be stored at room temperature if sealed in a dry, inert atmosphere.[\[2\]](#) The compound is stable under recommended storage conditions.

Synthesis and Purification

Synthesis: Fischer Esterification of 5-Aminopicolinic Acid

Ethyl 5-aminopicolinate is commonly synthesized via the Fischer esterification of 5-aminopicolinic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-aminopicolinic acid (1.0 equivalent).
- Reagent Addition: Add an excess of absolute ethanol (e.g., 10-20 equivalents), which also serves as the solvent.

- Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.
- Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[\[4\]](#)
- Work-up: After the reaction is complete, cool the mixture to room temperature. The excess ethanol is removed under reduced pressure.
- Neutralization: The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
- Extraction: The aqueous layer is extracted several times with an organic solvent such as ethyl acetate.
- Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude **Ethyl 5-aminopicolinate**.

Purification

The crude product can be purified by recrystallization or column chromatography.

Recrystallization Protocol:

- Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and water or ethyl acetate and hexanes.[\[5\]](#) The ideal solvent will dissolve the compound when hot but sparingly when cold.
- Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.
- Hot Filtration (optional): If insoluble impurities are present, perform a hot gravity filtration.
- Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
- Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[\[6\]](#)[\[7\]](#)

Column Chromatography Protocol:

- Stationary Phase: Silica gel is a suitable stationary phase.
- Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50%) is a common eluent system for purifying aminopicolines.[5][8]
- Procedure:
 - Prepare a slurry of silica gel in the initial eluent and pack the column.
 - Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
 - Elute the column with the gradient solvent system, collecting fractions.
 - Monitor the fractions by TLC to identify those containing the pure product.
 - Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified **Ethyl 5-aminopicolinate**.[8][9]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of **Ethyl 5-aminopicolinate** can be confirmed by ^1H and ^{13}C NMR spectroscopy. The predicted chemical shifts are summarized below.

Table 4: Predicted ^1H NMR Spectral Data (in CDCl_3)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
-CH ₂ - (ethyl)	~4.4	Quartet	~7.1
-CH ₃ (ethyl)	~1.4	Triplet	~7.1
Pyridine H-3	~7.3	Doublet	~8.5
Pyridine H-4	~6.8	Doublet of doublets	~8.5, 2.5
Pyridine H-6	~8.0	Doublet	~2.5
-NH ₂	~4.0	Broad singlet	-

Table 5: Predicted ^{13}C NMR Spectral Data (in CDCl_3)

Carbon	Chemical Shift (δ , ppm)
-CH ₃ (ethyl)	~14
-CH ₂ - (ethyl)	~61
Pyridine C-2	~148
Pyridine C-3	~120
Pyridine C-4	~115
Pyridine C-5	~145
Pyridine C-6	~138
C=O (ester)	~166

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **Ethyl 5-aminopicolinate** will show characteristic absorption bands for its functional groups.

Table 6: Predicted FTIR Absorption Peaks

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3450-3250	N-H (amine)	Stretching (asymmetric and symmetric)
3100-3000	C-H (aromatic)	Stretching
2980-2850	C-H (aliphatic)	Stretching
~1710	C=O (ester)	Stretching
1620-1580	N-H (amine)	Bending (scissoring)
1600-1450	C=C, C=N (aromatic ring)	Stretching
1300-1000	C-O (ester)	Stretching

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **Ethyl 5-aminopicolinate** would be expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 7: Predicted Mass Spectrometry Fragmentation

m/z	Fragment Ion
166	[M] ⁺ (Molecular ion)
138	[M - C ₂ H ₄] ⁺
121	[M - OCH ₂ CH ₃] ⁺
93	[M - COOCH ₂ CH ₃] ⁺

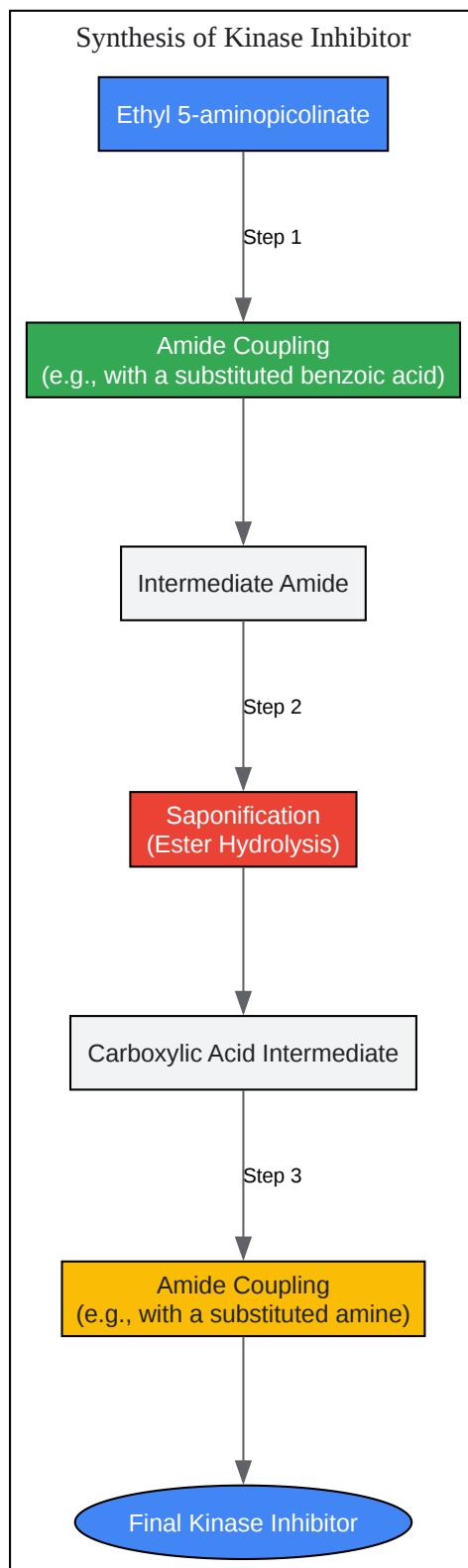
Applications in Drug Discovery

Ethyl 5-aminopicolinate is a key intermediate in the synthesis of various bioactive molecules. Its pyridine core and reactive handles allow for its incorporation into diverse scaffolds targeting a range of biological pathways. A notable application is in the development of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

Role as a Building Block in Kinase Inhibitor Synthesis

The amino group of **Ethyl 5-aminopicolinate** can be functionalized to introduce pharmacophoric elements that interact with the hinge region of kinase active sites. The ester group can be hydrolyzed to the corresponding carboxylic acid for further modification or can serve as a handle for solid-phase synthesis.

Below is a diagram illustrating a generalized workflow for the synthesis of a hypothetical kinase inhibitor using **Ethyl 5-aminopicolinate** as a starting material.

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A generalized workflow for kinase inhibitor synthesis.

Safety Information

Ethyl 5-aminopicolinate should be handled with appropriate safety precautions in a well-ventilated area.

Table 8: GHS Hazard Information

Hazard Class	Hazard Statement
Acute toxicity, Oral (Category 4)	H302: Harmful if swallowed.
Skin irritation (Category 2)	H315: Causes skin irritation.
Eye irritation (Category 2A)	H319: Causes serious eye irritation.
Acute toxicity, Inhalation (Category 4)	H332: Harmful if inhaled.
Specific target organ toxicity - single exposure (Category 3), Respiratory system	H335: May cause respiratory irritation.

Precautionary Statements: P261, P280, P305+P351+P338.[\[1\]](#)

Conclusion

Ethyl 5-aminopicolinate is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its chemical properties, reactivity, and commercial availability make it an attractive starting material for the development of novel therapeutic agents, including kinase inhibitors. This guide provides essential technical information to aid researchers and scientists in the effective utilization of this compound in their research and development endeavors.

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